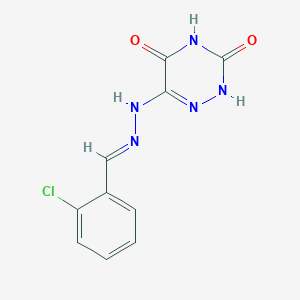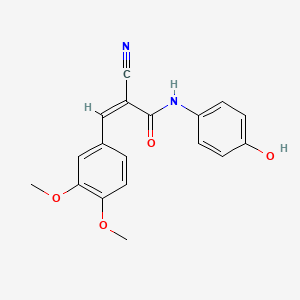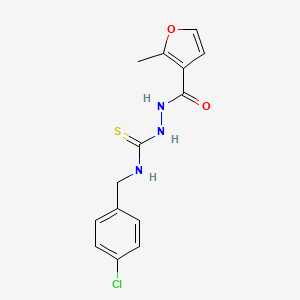
N-(4-chlorobenzyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide, also known as CF3, is a compound that has been widely studied for its potential use in scientific research. It is a hydrazinecarbothioamide derivative that has shown promise in a variety of applications, including as an anti-cancer agent and as a potential treatment for neurological disorders. In
作用機序
The mechanism of action of N-(4-chlorobenzyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide is not fully understood, but studies have shown that it acts by inhibiting the activity of certain enzymes and proteins involved in cancer cell proliferation and neuronal damage. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell proliferation. By inhibiting HDAC activity, this compound can slow down or stop the growth of cancer cells.
This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE activity, this compound can increase the levels of acetylcholine in the brain, which can help to improve cognitive function in individuals with neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-proliferative and neuroprotective effects, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. This compound has also been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can help to reduce oxidative stress and prevent cellular damage.
実験室実験の利点と制限
One of the main advantages of using N-(4-chlorobenzyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide in lab experiments is its high purity and stability. This compound is relatively easy to synthesize and can be purified to obtain a high degree of purity, which is important for ensuring accurate and reproducible results in experiments.
One of the limitations of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be relatively safe in animal studies, its toxicity in humans is not fully understood. Additionally, this compound may have off-target effects on other enzymes and proteins, which can complicate the interpretation of experimental results.
将来の方向性
There are many future directions for research on N-(4-chlorobenzyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide. One area of research is to further explore its potential use as an anti-cancer agent. Studies could focus on optimizing the synthesis method to improve yield and purity, as well as on investigating the mechanisms underlying its anti-proliferative effects.
Another area of research is to explore the potential use of this compound in treating neurological disorders. Studies could focus on optimizing the dosage and administration of this compound to maximize its neuroprotective effects, as well as on investigating its potential use in other neurological disorders such as multiple sclerosis and Huntington's disease.
In conclusion, this compound is a compound that has shown promise in a variety of scientific research areas, including as an anti-cancer agent and as a potential treatment for neurological disorders. While there are still many unanswered questions about its mechanism of action and potential toxicity, this compound represents a promising area of research for the future.
合成法
The synthesis of N-(4-chlorobenzyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide involves the reaction of 4-chlorobenzyl isothiocyanate with 2-acetyl-3-methylfuran in the presence of hydrazine hydrate. The resulting compound is then purified through recrystallization to obtain pure this compound. This synthesis method has been extensively studied and optimized for maximum yield and purity.
科学的研究の応用
N-(4-chlorobenzyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide has been shown to have potential applications in a variety of scientific research areas. One of the most promising areas of research is its potential use as an anti-cancer agent. Studies have shown that this compound exhibits anti-proliferative effects on a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential treatment for cancer.
This compound has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound has neuroprotective effects and can reduce oxidative stress in neurons, which is a common factor in the development of these diseases.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(2-methylfuran-3-carbonyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-9-12(6-7-20-9)13(19)17-18-14(21)16-8-10-2-4-11(15)5-3-10/h2-7H,8H2,1H3,(H,17,19)(H2,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEFIVDSXKWDHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NNC(=S)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804010 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

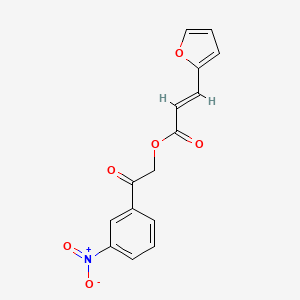
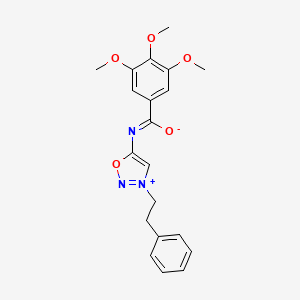
![N-[2-(butyrylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5862826.png)
![N-[2-(acetylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5862830.png)


![N-[(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5862855.png)
![N'-[(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide](/img/structure/B5862858.png)

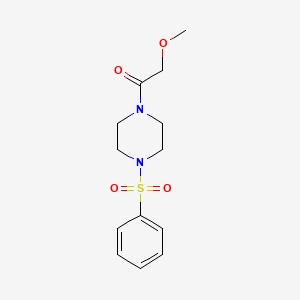
![N-(4-{2-[(4-hydroxy-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5862881.png)

